molecular formula C15H11F2N3O2S B2443235 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide CAS No. 851988-20-0

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide

Cat. No. B2443235
CAS RN: 851988-20-0
M. Wt: 335.33
InChI Key: UBLGMRGBCIHGQL-UHFFFAOYSA-N
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Description

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide, commonly known as DBH, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. DBH belongs to the class of benzothiazole derivatives and has been found to exhibit various biological activities.

Scientific Research Applications

Anticonvulsant and Neuroprotective Applications

Compounds related to N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide have shown promising anticonvulsant and neuroprotective effects. For instance, derivatives of N-(substituted benzothiazol-2-yl)amide have been synthesized and evaluated for their anticonvulsant activities, with some derivatives emerging as effective with median doses suitable for further investigation as safer and more effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Antimicrobial and Antifungal Applications

Research has also been conducted on the application of benzothiazole derivatives for antimicrobial and antifungal uses. Derivatives have been designed and synthesized, showing significant antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi. This indicates their potential as lead compounds in the development of new antimicrobial agents (Kaya et al., 2017).

Anticancer Applications

Several studies have focused on synthesizing benzothiazole acylhydrazones and related derivatives as anticancer agents. These compounds have shown to possess cytotoxic activity against various cancer cell lines, making them potential candidates for anticancer drug development. For example, new benzothiazole acylhydrazones have been synthesized and evaluated for their anticancer properties, demonstrating significant cytotoxic effects against cancer cells (Osmaniye et al., 2018).

Interaction with Biological Molecules

Benzothiazole derivatives have been studied for their ability to interact with biological molecules such as DNA and proteins. This interaction is crucial for understanding the mechanism of action of these compounds and for developing them as therapeutic agents. For instance, Schiff base compounds derived from benzothiazoles have been synthesized and characterized, with studies on their interaction with salmon sperm DNA indicating their potential as bioactive molecules with therapeutic applications (Sirajuddin et al., 2013).

properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2S/c1-22-10-4-2-3-8(5-10)14(21)19-20-15-18-13-11(17)6-9(16)7-12(13)23-15/h2-7H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLGMRGBCIHGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide

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